Flipped Binding Mode Versus Canonical Pyrazolopyrimidine Inhibitors — X-Ray Crystallographic Proof
ZNL0325 binds EGFR kinase with a 180° flipped orientation relative to the canonical binding mode observed for classical pyrazolopyrimidine inhibitors such as PP1. In the PP1-Src co-crystal structure, the C3 phenyl group projects into the hydrophobic back pocket, while the N1 substituent occupies the ribose/sugar pocket [1]. In contrast, the 2.7 Å co-crystal structure of ZNL0325 with EGFR (PDB 8TJL) reveals that the C3 azetidine-acrylamide moiety is oriented toward the ribose binding pocket, enabling covalent bond formation with Cys797 located at the αD-1 position [1][2]. This is, to the authors' knowledge, the first demonstration that a PP-based compound can productively bind kinases in a flipped orientation, where covalent bond formation overrides the noncovalent conformational preference hardwired into the heterocyclic core [1].
| Evidence Dimension | Binding mode orientation of pyrazolopyrimidine core in kinase ATP-binding pocket |
|---|---|
| Target Compound Data | ZNL0325: C3 position oriented toward ribose binding pocket; acrylamide warhead directed to αD-1 cysteine (Cys797 in EGFR); PDB 8TJL, 2.70 Å resolution, R-Free 0.232 [1][2] |
| Comparator Or Baseline | PP1 (canonical PP inhibitor): C3 phenyl group oriented toward hydrophobic back pocket; N1 tert-butyl group occupies ribose pocket. Based on PP1-Src co-crystal structures [1] |
| Quantified Difference | Approximately 180° rotation of the heterocyclic core within the ATP-binding site; C3 vector redirected from back pocket to ribose pocket [1] |
| Conditions | X-ray co-crystallography: EGFR kinase domain (wild-type) expressed in Spodoptera frugiperda, co-crystallized with ZNL0325; data collected at NECAT beamline 24-ID-E [1][2] |
Why This Matters
This flipped binding mode fundamentally alters the structure–activity relationship logic for PP-based inhibitor optimization: medicinal chemists cannot extrapolate SAR from conventional PP scaffolds when designing analogues, making ZNL0325 a structurally unique starting point for covalent kinase inhibitor development.
- [1] Li Z, Lu W, Beyett TS, et al. J Med Chem. 2024;67(4):2837-2848. doi: 10.1021/acs.jmedchem.3c01891. View Source
- [2] Beyett TS, Eck MJ. PDB 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. Deposited 2023-07-22, Released 2024-02-14. doi: 10.2210/pdb8TJL/pdb. View Source
